(E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors such as its exact molecular structure, the presence of any chiral centers, and its overall polarity. These properties could include things like melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Antitubercular Evaluation
One study focused on the synthesis and evaluation of novel analogs for antitubercular activity. Hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole were synthesized through a SnCl2·2H2O catalyzed one-pot Povarov reaction (imino-Diels-Alder reaction). These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), with several showing significant antitubercular effects (Kantevari et al., 2011).
Halogenation and Diversification
Another study developed a method for the selective halogenation of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, which are crucial for pharmaceutical research and organic synthesis. The process involved NCS as a chlorinating agent and demonstrated compatibility with various functional groups and heterocycles, expanding the diversification potential of these compounds (Le et al., 2021).
Sustainable Synthesis
A study reported the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes. This environmentally benign synthesis proceeded through a sequence of dehydrogenation and condensation steps, showcasing an efficient way to create substituted quinolines and pyrimidines with high atom efficiency (Mastalir et al., 2016).
Optical Properties and π-π Interactions
Research into the optical properties and π-π interacting pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent highlighted their non-fluorescent nature in solution but showed aggregation-induced emission enhancement (AIEE) upon water addition and in solid state. This study explored the correlation between crystal structure and fluorescent properties, contributing to the understanding of the optical behavior of these compounds (Goszczycki et al., 2017).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds are hazardous due to their reactivity, while others may be toxic or carcinogenic. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .
Future Directions
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2/c24-15-9-7-14(8-10-15)12-26-23(31)19-20-22(29-18-6-2-1-5-17(18)28-20)30(21(19)25)27-13-16-4-3-11-32-16/h1-11,13H,12,25H2,(H,26,31)/b27-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGZGWPOZGXOI-UVHMKAGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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